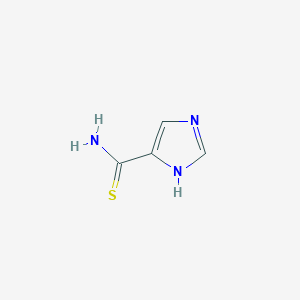

1H-Imidazole-4-carbothioamide

描述

Structure

3D Structure

属性

IUPAC Name |

1H-imidazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOPCGNBQZKKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379946 | |

| Record name | 1H-Imidazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95962-95-1 | |

| Record name | 1H-Imidazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-4-thiocarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Advanced Structural Analysis

Hirshfeld Surface Analysis and Crystal Void Studies for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts it forms with neighboring molecules. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of interactions and their relative strengths.

For 1H-Imidazole-4-carbothioamide, a Hirshfeld surface analysis would be instrumental in identifying the key intermolecular forces that govern its solid-state architecture. Based on its functional groups—an imidazole (B134444) ring and a carbothioamide group—the following interactions would be anticipated:

Hydrogen Bonds: The presence of N-H groups in the imidazole ring and the thioamide moiety, along with the nitrogen and sulfur atoms, suggests the high likelihood of hydrogen bonding. These bonds are typically visualized as intense red spots on the Hirshfeld surface. The N-H group of the imidazole can act as a hydrogen bond donor, while the nitrogen atoms of the ring and the sulfur atom of the carbothioamide can act as acceptors.

H···H Interactions: Contacts between hydrogen atoms are common in organic crystals and often represent a significant portion of the total intermolecular interactions.

π-π Stacking: The aromatic imidazole ring could participate in π-π stacking interactions with adjacent rings, further stabilizing the crystal structure.

The analysis of various imidazole derivatives consistently reveals the prevalence of hydrogen bonding and H···H contacts as the dominant intermolecular forces. nsmsi.ir Studies on thioamide derivatives also highlight the role of N-H···S hydrogen bonds in their crystal packing.

Table 1: Predicted Intermolecular Contacts for this compound based on Hirshfeld Surface Analysis of Analogous Compounds

| Interaction Type | Donor/Acceptor Atoms Involved | Expected Contribution |

| Hydrogen Bonds | N-H···N, N-H···S | Significant |

| van der Waals Forces | H···H, C···H, N···H | Major |

| π-π Stacking | Imidazole rings | Possible |

Crystal Void Analysis complements Hirshfeld surface analysis by examining the empty spaces within the crystal lattice. This analysis helps to understand the efficiency of molecular packing. A low void volume generally indicates a more densely packed and stable crystal structure. For this compound, the size and shape of the molecule, along with the directionality of its intermolecular interactions, would determine the packing efficiency and the resulting void volume. Research on other heterocyclic compounds has shown that void analysis can provide insights into the mechanical strength and stability of the crystal. thieme-connect.de

Theoretical and Computational Chemistry Approaches to 1h Imidazole 4 Carbothioamide

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular and electronic properties of heterocyclic compounds. nih.govmdpi.comsemanticscholar.org For 1H-Imidazole-4-carbothioamide, DFT calculations can elucidate its fundamental chemical characteristics.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to the lowest energy state. mdpi.com For a molecule with rotatable bonds, such as the C-C bond between the imidazole (B134444) ring and the carbothioamide group in this compound, multiple conformations may exist.

Conformational analysis is performed by systematically rotating these bonds and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan. nih.govresearchgate.net This allows for the identification of all possible stable conformers (local minima on the PES) and transition states. The conformer with the absolute lowest energy is considered the ground-state structure. researchgate.net Such studies on related imidazole derivatives are often carried out using functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov The relative energies of different conformers determine their population at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates potential data from a DFT conformational analysis.

| Conformer | Dihedral Angle (N-C-C-S) | Relative Energy (kcal/mol) |

| I (Global Minimum) | 0° (syn-periplanar) | 0.00 |

| II | 180° (anti-periplanar) | 2.54 |

| III | ~60° (syn-clinal) | 5.12 |

DFT is also employed to predict a molecule's electronic properties and chemical reactivity. uantwerpen.be Key parameters derived from these calculations include Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests a more reactive molecule. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. mdpi.com MEP maps use a color scale where red indicates regions of high electron density (electronegative, susceptible to electrophilic attack) and blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). nih.gov For this compound, the sulfur and nitrogen atoms of the carbothioamide and imidazole groups, respectively, are expected to be electron-rich regions.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify reactivity. nih.govresearchgate.net

Table 2: Key Electronic Descriptors Calculated by DFT This table provides examples of descriptors used to predict the reactivity of molecules like this compound.

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ²/2η | Measures the propensity to accept electrons. |

Molecular Docking Simulations in Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), forming a stable complex. arabjchem.org This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target. ajchem-a.com

Docking algorithms explore various possible binding poses of the ligand within the receptor's active site and calculate a score for each pose. dergipark.org.tr This score, often expressed as a binding affinity or binding energy (e.g., in kcal/mol), estimates the strength of the receptor-ligand interaction. researchgate.net A more negative binding energy generally indicates a more stable complex and a higher binding affinity. dergipark.org.tr

By simulating the interaction of this compound with various protein targets known to be modulated by imidazole-containing compounds (such as kinases, carbonic anhydrases, or transferases), molecular docking can predict its potential biological activity and mode of action. uantwerpen.bearabjchem.orgnih.govnih.gov

Table 3: Illustrative Molecular Docking Results for this compound This table presents hypothetical binding affinities against various protein targets.

| Protein Target (PDB ID) | Putative Biological Role | Binding Affinity (kcal/mol) |

| Carbonic Anhydrase II (e.g., 2CBE) | Enzyme Inhibition | -7.8 |

| TGF-β Type I Receptor Kinase (e.g., 1VJY) | Kinase Inhibition | -8.5 |

| Cytochrome P450 (e.g., 2A6) | Metabolism/Inhibition | -6.9 |

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.govajol.info

Analysis of the docked pose of this compound can reveal which amino acid residues in the receptor's active site are crucial for binding. The imidazole ring can act as both a hydrogen bond donor and acceptor, while the carbothioamide group is a strong hydrogen bond acceptor. These groups can form key interactions with polar or charged residues like Serine, Threonine, Aspartate, and Lysine. ajchem-a.comnih.govresearchgate.net The aromatic imidazole ring can also participate in hydrophobic or pi-stacking interactions with residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

Table 4: Potential Intermolecular Interactions of this compound in a Receptor Active Site This table details the types of non-covalent bonds that could be identified through docking analysis.

| Ligand Group/Atom | Receptor Residue | Interaction Type |

| Imidazole Ring (N-H) | Aspartate (ASP) | Hydrogen Bond (Donor) |

| Imidazole Ring (N) | Serine (SER) | Hydrogen Bond (Acceptor) |

| Carbothioamide (S) | Lysine (LYS) | Hydrogen Bond |

| Imidazole Ring | Phenylalanine (PHE) | Pi-Pi Stacking |

| Imidazole Ring | Leucine (LEU) | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

A QSAR model is built by calculating a set of molecular descriptors for a group of compounds with known activities. These descriptors are numerical values that represent various aspects of a molecule's physicochemical properties, such as lipophilicity (logP), electronic properties (dipole moment, partial charges), and steric or topological features (molecular weight, surface area). nih.govnih.gov

Using statistical techniques like multiple linear regression (MLR), a mathematical equation is derived that relates the descriptors to the biological activity (e.g., inhibitory concentration, IC₅₀). nih.govresearchgate.net This equation constitutes the QSAR model. Once validated, the model can be used to predict the activity of new, untested compounds based solely on their calculated descriptors. researchgate.net For a novel compound like this compound, a relevant QSAR model developed from a series of structurally similar imidazole derivatives could provide a reliable estimate of its potential biological potency, guiding its prioritization for synthesis and experimental testing. mdpi.compku.edu.cn

Table 5: Example of a Hypothetical QSAR Equation This table illustrates the format of a QSAR model that could predict the biological activity of imidazole derivatives.

| Model Equation | Descriptors |

| log(1/IC₅₀) = 0.5 * logP - 1.2 * (TPSA) + 0.8 * (Dipole) + 2.1 | logP: Logarithm of the octanol-water partition coefficient (lipophilicity) |

| TPSA: Topological Polar Surface Area (polar character) | |

| Dipole: Dipole Moment (electronic property) |

Computational Screening and Lead Compound Identification

Computational screening methodologies are pivotal in modern drug discovery, enabling the rapid in silico assessment of vast chemical libraries to identify promising lead compounds. For this compound and its derivatives, these computational approaches have been instrumental in elucidating potential therapeutic applications by predicting their interactions with biological targets.

One of the notable applications of computational screening involving this compound is in the field of fragment-based drug discovery. In a study targeting Leishmania naiffi uracil-DNA glycosylase, a crucial enzyme for the parasite's DNA repair pathway, this compound was identified as a fragment that binds to the enzyme. nih.gov This identification was achieved through fragment cocktail crystallography, a technique that combines experimental screening with computational analysis of electron density maps to determine the binding of small molecule fragments to a protein's active site. nih.gov The successful identification of this compound as a binder provides a critical starting point for the development of more potent inhibitors of this essential parasitic enzyme. nih.gov

Further illustrating the potential of this chemical scaffold, a whole-cell screening of a fragment library against Mycobacterium tuberculosis identified a closely related compound, 2-Methyl-1H-imidazole-4-carbothioamide, as having antitubercular activity. nih.govasm.org While this was an experimental screen, the data generated is invaluable for initiating computational studies to identify the specific molecular target within the bacterium and to optimize the lead compound for improved potency and pharmacokinetic properties. The results from this screen are detailed in the table below.

| Compound | Molecular Weight (g/mol) | MIC50 in M. tuberculosis H37Rv (µM) | Cytotoxicity (CC50 in HepG2 cells, µM) | Selectivity Index (CC50/MIC50) |

|---|---|---|---|---|

| 2-Methyl-1H-imidazole-4-carbothioamide | 141.19 | 850 | >1000 | >1.18 |

The broader family of imidazole derivatives has been the subject of numerous computational studies, highlighting their versatility as scaffolds for drug design. For instance, molecular docking studies have been employed to predict the binding affinities and interaction modes of novel imidazole derivatives with various targets, including microbial enzymes and cancer-related proteins. rsc.orgnih.gov These computational investigations are often the first step in the lead identification process, allowing researchers to prioritize which compounds to synthesize and test in vitro, thereby saving significant time and resources. uni-freiburg.de In the development of inhibitors for JumonjiC domain-containing histone demethylases, derivatives synthesized from this compound were evaluated, with molecular docking suggesting that the imidazole moiety plays a key role in the compound's activity through chelation with iron and the formation of hydrogen bonds with key amino acid residues like Asp191. uni-freiburg.de

Computational tools are not only used for initial hit identification but also for lead optimization. Once a lead compound like this compound is identified, computational methods such as quantitative structure-activity relationship (QSAR) studies and molecular dynamics simulations can be used to design new analogs with improved efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Medicinal Chemistry Research and Biological Activity Investigations of 1h Imidazole 4 Carbothioamide Derivatives

Antimicrobial Activity Research

Derivatives of 1H-imidazole are recognized for their potential to combat various pathogenic microbes. nih.govmdpi.com The structural characteristics of these compounds, featuring a five-membered heterocycle with two nitrogen atoms, contribute to their wide range of bioactivities, including antibacterial and antifungal effects. nih.govmdpi.com

Antibacterial Activity Studies Against Various Pathogens

Numerous studies have demonstrated the efficacy of 1H-imidazole derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. The antibacterial action of these compounds is often attributed to mechanisms such as the disruption of cell wall synthesis, interference with DNA replication, and damage to the cell membrane. mdpi.com

Research has shown that newly synthesized imidazole (B134444) derivatives can inhibit the growth of bacterial strains including Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com For instance, certain 1H-benzo[d]imidazole derivatives bearing amide and sulphonamide groups have shown moderate to good activity against S. aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values in the range of 10–20 mg/mL.

In one study, novel 1H-2,4-triazole-2,4,5-trisubstituted imidazole derivatives were synthesized and screened for their antimicrobial properties. Several of these compounds exhibited significant antibacterial activity against all tested bacterial strains when compared to the standard drug, streptomycin. sphinxsai.com Another study highlighted 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives, with one compound in particular showing potent activity against S. aureus, Bacillus subtilis, E. coli, and P. aeruginosa. nih.gov

The following table summarizes the antibacterial activity of selected imidazole derivatives from various studies.

| Derivative Type | Pathogens Tested | Key Findings | Reference |

| 1H-benzo[d]imidazole-aryl sulfonamide/amide | S. aureus, E. coli | Moderate to good activity (MIC: 10–20 mg/mL) | |

| 1H-2,4 triazole 2,4,5-tri aryl imidazole | S. aureus, P. aeruginosa | Good antibacterial activity compared to streptomycin | sphinxsai.com |

| 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent activity observed for specific derivatives | nih.gov |

| N-(4-substituted phenyl)-2-(2-(2-(2-hydroxyphenyl)-4, 5-diphenyl-1H-imidazol-1-yl) acetyl) hydrazine (B178648) carbothioamide | E. coli, B. subtilis, S. aureus | Evaluated for antibacterial potential | nih.gov |

Antifungal Activity Studies

The imidazole core is a well-established feature of many antifungal drugs, which primarily act by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. sphinxsai.comtheaspd.com This disruption leads to increased membrane fluidity and ultimately prevents fungal growth. mdpi.com

Derivatives of 1H-imidazole have demonstrated significant in vitro antifungal activity against a range of pathogenic fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. mdpi.comtheaspd.com For example, certain 2-(1H-imidazol-1-yl)-1-phenylethanone derivatives have shown powerful activity against C. albicans and Penicillium chrysogenum. nih.gov

A study on (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides confirmed their strong antifungal activity against both fluconazole-susceptible and resistant strains of C. albicans and Candida krusei. nih.gov The mechanism of action for these compounds appears to involve the generation of reactive oxygen species (ROS), rather than the inhibition of ergosterol synthesis. nih.gov

Furthermore, research into new indole (B1671886) derivatives substituted with moieties like 1,2,4-triazole (B32235), 1,3,4-thiadiazole (B1197879), and carbothioamide has revealed significant antifungal activity, particularly against C. albicans and C. krusei. nih.gov

The table below presents findings from studies on the antifungal activity of imidazole derivatives.

| Derivative Type | Fungal Pathogens Tested | Key Findings | Reference |

| (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides | C. albicans, C. krusei | Strong activity, mechanism involves ROS production | nih.gov |

| Indole derivatives with carbothioamide | C. albicans, C. krusei | Significant antifungal effects observed | nih.gov |

| 1H-benzo[d]imidazole-aryl sulfonamide/amide | C. albicans, A. niger | Moderate to good activity (MIC: 10–20 mg/mL) | |

| 2-(1H-imidazol-1-yl)-1-phenylethanone derivatives | C. albicans, P. chrysogenum, A. niger | Potent activity against C. albicans and P. chrysogenum | nih.gov |

Antitubercular Activity Investigations

The search for novel antitubercular agents has led researchers to explore the potential of imidazole-based compounds. A series of imidazole derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis. nih.gov One particular compound from this series demonstrated very good antitubercular activity, suggesting it could be a promising lead for further development. nih.gov

Another study focused on imidazole-thiosemicarbazide derivatives as potential anti-Mtb agents. nih.gov Among the compounds tested, one derivative, ITD-13, not only inhibited the growth of M. tuberculosis H37Rv culture but also its intracellular growth in human macrophages and was found to disrupt Mtb biofilm formation. nih.gov

Antioxidant Activity Research and Mechanism Studies

Antioxidants are crucial for mitigating the cellular damage caused by free radicals. mdpi.com Several studies have investigated the antioxidant potential of imidazole-containing compounds. The 1,2,4-triazole ring, often found in conjunction with the imidazole core, is associated with antioxidant properties. mdpi.com

In one study, new hydrazinecarbothioamides and their cyclized 1,2,4-triazole-3-thione derivatives were synthesized and evaluated for their antioxidant activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. mdpi.comnih.gov The hydrazinecarbothioamide precursors demonstrated excellent antioxidant activity, while the 1,2,4-triazole-3-thiones showed good activity. mdpi.comnih.gov

Another investigation into bifunctional 2H-imidazole-derived phenolic compounds revealed that those with a nitro group possessed higher antioxidant and antiradical capacities. mdpi.com The conjugation of a polyphenolic subunit to the imidazole structure significantly increased the antiradical capacity compared to the corresponding unsubstituted phenols. mdpi.com

Anticancer Activity Research

The imidazole scaffold is a key component in several established anticancer drugs and continues to be a focus of research for the development of new therapeutic agents. nih.govnih.gov Derivatives of 1H-imidazole have been shown to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest. rsc.org

Studies on Growth Inhibitory Activity in Cancer Cell Lines

The cytotoxic effects of 1H-imidazole derivatives have been evaluated against a wide range of human cancer cell lines. For example, a novel 1H-imidazole [4,5-f] nih.govrsc.org phenanthroline derivative, IPM714, showed selective inhibitory activity against colorectal cancer (CRC) cells, with IC50 values of 1.74 μM in HCT116 cells and 2 μM in SW480 cells. nih.gov Further investigation revealed that IPM714 induces apoptosis and arrests the cell cycle in the S phase in HCT116 cells. nih.gov

In another study, a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) derivatives were synthesized, with some compounds showing potent anticancer activity against HT-29 and MCF-7 carcinoma cell lines. nih.gov Similarly, certain imidazoles covalently linked with 2-benzylbenzofurane were found to be highly active against five human tumor cell lines (HL-60, A549, SW480, MCF-7, and SMMC-7721), with greater potency than the standard drug cisplatin. nih.gov

The growth inhibitory effects of selected imidazole derivatives are summarized in the table below.

| Derivative Type | Cancer Cell Lines Tested | Key Findings | Reference |

| 1H-imidazole [4,5-f] nih.govrsc.org phenanthroline (IPM714) | HCT116, SW480 (Colorectal) | Selective inhibition, induces apoptosis, S-phase cell cycle arrest | nih.gov |

| 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide | HT-29 (Colon), MCF-7 (Breast) | Potent anticancer activity | nih.gov |

| Imidazoles linked with 2-benzylbenzofurane | HL-60 (Leukemia), A549 (Lung), SW480 (Colon), MCF-7 (Breast), SMMC-7721 (Liver) | More active than cisplatin | nih.gov |

| 1H-Thieno[3,4-d] imidazole-4-carboxamide | BRCA-deficient cell lines | Anti-proliferative activities similar to olaparib | nih.gov |

Antiviral Activity Research

The 1H-imidazole-4-carbothioamide scaffold and its analogues have been a subject of interest in the development of novel antiviral agents. Researchers have explored their potential to inhibit key enzymes essential for the replication of various viruses.

HIV-1 Integrase Inhibition Studies

A critical target in the life cycle of the human immunodeficiency virus type 1 (HIV-1) is the integrase enzyme, which facilitates the integration of the viral genome into the host cell's DNA. nih.gov The inhibition of this enzyme is a validated strategy in antiretroviral therapy. One promising approach is the allosteric inhibition of the interaction between HIV-1 integrase and the cellular cofactor lens epithelium-derived growth factor (LEDGF/p75), which can circumvent resistance issues associated with traditional catalytic inhibitors. nih.gov

In this vein, researchers have identified novel 5-carbonyl-1H-imidazole-4-carboxamides that are capable of inhibiting the HIV-1 integrase-LEDGF/p75 interaction in vitro. nih.gov These compounds were discovered through high-throughput screening, and subsequent structure-activity relationship (SAR) analysis of the initial 1H-imidazole-4,5-dicarbonyl core led to the synthesis of a selective and non-cytotoxic panel of inhibitors with enhanced potency. nih.gov This research underscores the potential of the 1H-imidazole scaffold in developing new allosteric inhibitors for HIV-1 treatment.

SARS-CoV-2 Main Protease Inhibition Studies

The main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is indispensable for viral replication, making it a prime target for antiviral drug development. nih.gov Asymmetric imidazole-4,5-dicarboxamide derivatives have been explored for their inhibitory potential against this enzyme. nih.gov

A notable compound from this class, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2), demonstrated significant potency against the SARS-CoV-2 main protease with a half-maximal inhibitory concentration (IC50) of 4.79 ± 1.37 μM. nih.gov Further enzyme kinetic studies elucidated that the inhibition mechanism is competitive, suggesting that the compound interacts with the active site of the protease. nih.gov

Computational methods, such as molecular docking, have also been instrumental in identifying potential imidazole derivatives as SARS-CoV-2 Mpro inhibitors. scienceopen.commdpi.com These studies have revealed strong binding affinities of imidazole compounds to the Mpro active site, with interactions noted at the catalytic dyad of Cys145–His41. nih.govscienceopen.com

| Compound | IC50 (µM) | Inhibition Mechanism |

|---|---|---|

| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) | 4.79 ± 1.37 | Competitive |

| Ebselen (positive control) | 0.04 ± 0.013 | Not Applicable |

Anti-inflammatory Activity Research

The imidazole ring is a common feature in many biologically active compounds, including those with anti-inflammatory effects. nih.govresearchgate.net In the search for new anti-inflammatory agents, a series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated. acs.org

The in vitro anti-inflammatory activity of these compounds was assessed using the albumin denaturation inhibition technique. The results indicated that the compounds exhibited dose-dependent activity. acs.org The IC50 values for the synthesized derivatives were in the range of 33.27 ± 2.12 to 301.12 ± 10.23 μg/mL. For comparison, the standard anti-inflammatory drug diclofenac (B195802) showed an IC50 of 24.72 ± 1.96 μg/mL in the same assay. acs.org

| Compound Series | IC50 Range (µg/mL) |

|---|---|

| Synthesized Imidazole Derivatives | 33.27 ± 2.12 to 301.12 ± 10.23 |

| Diclofenac (Standard) | 24.72 ± 1.96 |

Structure-Activity Relationship (SAR) Studies and Rational Design for Enhanced Biological Potency

The rational design of more potent and selective drugs relies heavily on understanding the relationship between a molecule's structure and its biological activity.

Systematic Structural Modifications and Bioactivity Correlation

Systematic structural modification is a cornerstone of medicinal chemistry, allowing for the correlation of chemical features with biological activity. In a structure-activity relationship study of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, which are potent and selective α2-adrenoceptor agonists, researchers replaced the methyl group on the carbon bridge connecting the naphthalene (B1677914) and imidazole rings with various substituents (hydrogen, hydroxy, methoxy, carbonyl, or trifluoromethyl). nih.gov This study revealed that both the nature of the substituent and the stereochemistry at this position are crucial for maintaining high potency and selectivity. nih.gov

Similarly, for a series of imidazole-coumarin conjugates developed as potential anti-hepatitis C virus agents, SAR studies indicated that antiviral potency and selectivity were enhanced by the presence of a hydrogen atom at the N(1) position of the imidazole ring and a substituent on the coumarin (B35378) moiety. mdpi.com The synthesis of carbothioamide derivatives often serves as a key step in creating diverse libraries of related heterocyclic compounds, such as 1,2,4-triazoles, for SAR studies. pensoft.net

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational approach that identifies the key three-dimensional features of a molecule responsible for its biological activity. dovepress.combabrone.edu.in This model then serves as a template for designing new, more potent molecules. Lead optimization is the iterative process of modifying a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. creative-biolabs.comdanaher.combiobide.com

In the development of allosteric HIV-1 integrase inhibitors, the initial 1H-imidazole-4,5-dicarbonyl hit underwent SAR analysis, which, combined with a search of industrial databases, led to the optimization of the structure and the creation of a panel of more potent and non-cytotoxic inhibitors. nih.gov A similar lead optimization strategy was employed for a novel phenyl imidazole carboxamide hit against Leishmania donovani. An extensive set of analogues was synthesized, resulting in compounds with improved potency, desirable physicochemical properties, and enhanced metabolic stability in vitro, all while maintaining low cytotoxicity. nih.gov

Applications in Advanced Materials Science and Supramolecular Chemistry

Role as a Precursor in Metal-Organic Frameworks (MOFs) and Coordination Polymer Synthesis

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is critical in determining the final structure and properties of the resulting framework. Nitrogen-rich organic ligands, including imidazole (B134444) derivatives, are excellent candidates for constructing these extended structures due to their varied coordination sites, which facilitate multiple coordination modes with different metal ions. researchgate.net

1H-Imidazole-4-carbothioamide serves as a bifunctional linker. The imidazole ring offers two nitrogen atoms capable of coordinating to metal centers. azjournalbar.com Specifically, the imine nitrogen (HC=N-CH) is basic and acts as a pure sigma-donor, binding effectively to metal ions. wikipedia.org This interaction is fundamental to the self-assembly processes that form coordination polymers. researchgate.net The carbothioamide moiety provides additional coordination sites through its sulfur and nitrogen atoms, allowing for the formation of multidimensional networks. The combination of the imidazole and carbothioamide functionalities enables the molecule to bridge multiple metal centers, leading to the creation of 1D, 2D, or 3D coordination polymers. researchgate.net The structural diversity of these materials can be further expanded by introducing secondary auxiliary ligands. researchgate.net

| Feature | Role in MOF and CP Synthesis |

| Imidazole Ring | Provides N-donor sites for coordination to metal ions, acting as a primary linking unit. azjournalbar.comwikipedia.org |

| Carbothioamide Moiety | Offers additional S- and N-donor sites, enabling higher connectivity and structural complexity. |

| Overall Function | Acts as a versatile organic linker or precursor for building extended crystalline networks. researchgate.net |

Exploration of Supramolecular Interactions Involving the Carbothioamide Moiety

The carbothioamide group, in conjunction with the imidazole ring, plays a crucial role in directing the supramolecular assembly of this compound through a variety of non-covalent interactions.

In the solid state, imidazole and its derivatives are known to form extensive hydrogen bonding networks, which significantly influence their crystal packing and physical properties. researchgate.net The 1H-imidazole moiety possesses both a strong hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the imine nitrogen atom). rsc.org This dual functionality leads to the formation of robust and persistent one-dimensional chains or "tape" motifs linked by N-H···N intermolecular hydrogen bonds. researchgate.netresearchgate.net

| Hydrogen Bond Type | Donor | Acceptor | Significance in Solid State |

| N-H···N | Imidazole N-H | Imidazole Imine N | Forms persistent 1D tape motifs. researchgate.netresearchgate.net |

| N-H···S | Carbothioamide N-H | Carbothioamide S | Contributes to forming complex 3D networks. |

| C-H···O/S | Imidazole/Alkyl C-H | Carbothioamide S | Can provide additional intermolecular stabilization. nsf.gov |

While the nitrogen atoms of the imidazole ring are common coordination sites, the carbothioamide moiety introduces a soft sulfur donor atom, enabling coordination with a different range of metal ions, particularly those classified as softer acids according to Hard-Soft Acid-Base (HSAB) theory. This metal-sulfur coordination is crucial for creating complex architectures with specific electronic or catalytic properties.

In its metal complexes, 1H-imidazole typically acts as a monodentate ligand, coordinating through one of its nitrogen atoms. azjournalbar.comresearchgate.net However, the presence of the carbothioamide group allows this compound to act as a multidentate or bridging ligand. The sulfur atom can coordinate to a metal center, forming a stable chelate ring with the adjacent imidazole nitrogen or bridging between two different metal centers. This coordination behavior is critical in the design of functional metal complexes and coordination polymers. researchgate.net The interplay between metal-nitrogen and metal-sulfur bonding dictates the geometry and dimensionality of the final structure. azjournalbar.comnih.gov

Investigation of Catalytic Applications

Metal complexes containing imidazole-based ligands have been investigated for various catalytic applications. azjournalbar.com The electronic properties of the imidazole ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. The introduction of a carbothioamide group at the 4-position of the imidazole ring offers a unique ligand framework for developing novel catalysts.

Complexes derived from imidazole derivatives have shown promise in catalysis. For instance, PEPPSI-type palladium(II) complexes based on functionalized 1H-imidazole-4,5-dicarboxylic acid have been studied for Suzuki-Miyaura coupling and reduction reactions in aqueous media. nih.gov The catalytic activity of such complexes is associated with the stability and accessibility of the metal center, which is modulated by the ligand environment. nih.gov

The sulfur atom in the this compound ligand could potentially influence the catalytic cycle by stabilizing certain oxidation states of the metal or by participating directly in substrate activation. The combined presence of nitrogen and sulfur donor atoms allows for the fine-tuning of the electronic and steric environment around a coordinated metal ion, which is a key strategy in the design of efficient and selective catalysts. azjournalbar.com While specific catalytic applications of this compound are still an emerging area of research, the foundational chemistry of related imidazole complexes suggests significant potential. nih.govresearchgate.net

Future Directions and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Methodologies for 1H-Imidazole-4-carbothioamide

Current research is exploring one-step multicomponent reactions (MCRs) that utilize ultrasound as an energy source, a technique that often leads to higher yields and shorter reaction times compared to conventional methods. The application of green chemistry principles to the synthesis of this compound and its derivatives is an active area of investigation, with a focus on achieving a balance between moderate to high yields and low environmental impact.

Table 1: Comparison of Synthetic Approaches for Imidazole (B134444) Derivatives

| Methodology | Key Features | Advantages |

| Conventional Synthesis | Often involves multiple steps, use of organic solvents, and heating. | Well-established and understood. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Faster reaction times, often higher yields. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote chemical reactions. | Can lead to improved yields and shorter reaction times, often considered a green chemistry approach. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. | High atom economy, reduced waste, and operational simplicity. |

Expansion of Biological Target Exploration and Polypharmacology Studies

The therapeutic potential of a compound is intrinsically linked to its interaction with biological targets. For this compound and its derivatives, research is expanding to identify and validate novel biological targets, moving beyond traditional areas of investigation. This exploration is crucial for uncovering new therapeutic applications for a wide range of diseases.

Fragment-based drug discovery is a powerful strategy for identifying new lead compounds. In this context, this compound has been identified as a fragment that binds to uracil-DNA glycosylase, an enzyme involved in DNA repair, suggesting its potential as a starting point for the development of novel inhibitors. nih.gov Furthermore, derivatives of this compound have been investigated as modulators of the Liver X Receptor (LXR), a nuclear receptor that plays a key role in cholesterol metabolism. google.comgoogle.com This indicates a potential therapeutic avenue for metabolic disorders.

The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. Some antituberculosis drugs, which are structurally similar to small fragments like this compound, are known to exhibit this "dirty" or polypharmacological profile, hitting multiple targets within different pathways. nih.govasm.org Future studies on this compound will likely focus on elucidating its polypharmacological profile to better understand its mechanism of action and potential for treating complex diseases like tuberculosis.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates. For this compound, AI and ML can be leveraged in several key areas:

De Novo Design: AI algorithms can generate novel molecular structures based on the this compound scaffold with predicted high affinity for specific biological targets.

Virtual Screening: Machine learning models can be trained to predict the biological activity of large libraries of virtual compounds derived from this compound, prioritizing the most promising candidates for synthesis and experimental testing.

ADMET Prediction: AI can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

While specific studies integrating AI with this compound are still emerging, the broader application of these technologies in drug design provides a clear roadmap for future research in this area.

Advancements in Translational Research for Therapeutic Development

Translational research acts as a critical bridge between basic scientific discoveries and their application in clinical practice. For this compound and its derivatives, a key focus of future research is to advance promising preclinical findings into therapeutic development.

Several patents highlight the therapeutic potential of compounds derived from this compound. For instance, certain derivatives have been identified as androgen receptor (AR) modulators, suggesting their potential use in the treatment of AR-dependent conditions such as prostate cancer. google.com Other derivatives have been investigated as inhibitors of dual specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), a target implicated in various cancers. google.com These findings provide a strong rationale for further preclinical and, eventually, clinical studies to evaluate the safety and efficacy of these compounds in human patients. The progression of these compounds through the drug development pipeline will be a significant area of focus in the coming years.

Exploration of Novel Material Science Applications of this compound Derivatives

Beyond its therapeutic potential, the unique chemical structure of this compound lends itself to applications in material science. The presence of functional groups like the thiol and amide moieties allows for its use in the development of novel materials with specific properties.

One area of active research is the use of this compound and related heterocyclic compounds as corrosion inhibitors for mild steel. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The ability of these molecules to adsorb onto metal surfaces and form a protective layer can significantly reduce the rate of corrosion in acidic environments. The effectiveness of these compounds is attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the imidazole ring, which facilitate strong interactions with the metal surface.

Future research in this area will likely focus on:

Synthesizing and evaluating new derivatives of this compound with enhanced corrosion inhibition efficiency.

Investigating the mechanism of corrosion inhibition in greater detail using advanced surface analysis techniques and computational modeling.

Developing environmentally friendly and sustainable corrosion inhibitor formulations based on these compounds.

Table 2: Investigated Material Science Applications of Imidazole Derivatives

| Application | Description |

| Corrosion Inhibition | Adsorption onto metal surfaces to form a protective layer against corrosion. |

| Fluorescent Materials | The imidazole scaffold can be incorporated into larger molecules to create new fluorophores for applications in biological imaging. acs.org |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1H-Imidazole-4-carbothioamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves condensation reactions. For example, 4-(1H-imidazol-1-yl)benzaldehyde reacts with thiourea under acidic conditions (e.g., HCl catalyst) with heating to form the carbothioamide group . Reaction optimization includes adjusting temperature (e.g., 80–100°C), solvent choice (e.g., ethanol or water), and catalyst concentration. Raney nickel may replace palladium catalysts to avoid dehalogenation side reactions .

- Characterization : Confirm product purity via TLC, NMR (for imidazole proton shifts at δ 7.5–8.5 ppm), and mass spectrometry (e.g., molecular ion peak at m/z 127.17 for C₄H₅N₃S) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To resolve imidazole ring protons and confirm substitution patterns.

- Mass Spectrometry (ESI-MS) : For molecular weight validation and fragmentation analysis .

- IR Spectroscopy : Identify thioamide C=S stretches (~1200–1250 cm⁻¹) .

- X-ray Crystallography : For resolving crystal structures using SHELX programs (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can computational methods enhance the study of this compound’s bioactivity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like dihydrofolate reductase (DHFR). Use PDB structures (e.g., 1KMS) and analyze hydrogen-bond interactions (e.g., between the thioamide group and Asp27 residue) . Validate predictions with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in reported reaction yields for imidazole-thioamide derivatives?

- Methodology :

- Control Experiments : Replicate conditions from conflicting studies while monitoring byproducts (e.g., hydrodechlorination byproducts in hydrogenation reactions) .

- LC-MS Analysis : Track intermediate formation (e.g., Schiff base intermediates) to identify step-specific inefficiencies .

- Catalyst Screening : Compare palladium on carbon vs. Raney nickel to minimize side reactions .

Q. How can researchers design assays to evaluate the anticancer potential of this compound derivatives?

- Methodology :

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ calculations.

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.

- Selectivity : Compare toxicity in non-cancerous cells (e.g., HEK293) to assess therapeutic windows .

Q. What are the challenges in scaling up laboratory synthesis of this compound for preclinical studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。